(S)-N-(1,1,1-三氟丙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives often involves direct acylation reactions or condensation reactions. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions, showcasing the versatility in the synthesis of benzamide compounds (Younes et al., 2020). Another approach explored the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, highlighting the nucleophilic vinylic substitution (S(N)V) reaction of gem-Difluoroenamides as a method for introducing fluorine atoms into the benzamide structure (Meiresonne et al., 2015).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using spectroscopy, microanalysis, and X-ray diffractometry. For example, N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide was characterized to reveal its crystalline structure in the monoclinic space group (Odame et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, leading to the formation of new compounds with distinct properties. For instance, the colorimetric sensing behavior of certain benzamide derivatives towards fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, showcases the chemical reactivity and potential application in sensing technologies (Younes et al., 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies like those on the crystal structure of benzamide and pentafluorobenzoic acid cocrystals reveal the importance of hydrogen bonding in determining the physical properties of these compounds (Jankowski et al., 2006).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, stability, and interactions with other molecules, are essential for their practical applications. The synthesis and study of N-(thiazol-2-yl)benzamide derivatives, for example, illustrate how methyl functionality and multiple non-covalent interactions influence gelation behavior, demonstrating the chemical versatility and potential applications of benzamide compounds (Yadav & Ballabh, 2020).

科学研究应用

化学传感和合成

- 苯甲酰胺衍生物,包括与(S)-N-(1,1,1-三氟丙基)苯甲酰胺结构相关的化合物,已被用于化学传感。具体来说,某些苯甲酰胺衍生物在氟化物离子存在下可以发生明显的颜色转变,表明它们在溶液中氟离子的比色传感中具有潜在应用(Younes et al., 2020)。

药物化学和合成

- 苯甲酰胺衍生物在药物化学中有重要应用。例如,它们已被用于合成复杂的二氟化合物,在制药行业中至关重要(Cui et al., 2023)。合成过程以其广泛的底物兼容性和高区域选择性而闻名,使其成为创造精致二氟化合物的宝贵方法。

凝胶化和材料化学

- 在材料化学领域,已合成并研究了某些N-(噻唑-2-基)苯甲酰胺衍生物的凝胶化行为。这些化合物,包括与(S)-N-(1,1,1-三氟丙基)苯甲酰胺类似的结构,已显示出在特定溶剂混合物中形成稳定凝胶的潜力,使它们成为材料化学应用中有趣的候选物(Yadav & Ballabh, 2020)。

药物开发和分子相互作用研究

- 苯甲酰胺衍生物在药物开发中也起着重要作用,特别是在神经系统疾病的背景下。某些化合物已被确定为在癫痫和疼痛动物模型中具有活性,展示了苯甲酰胺衍生物在治疗应用中的潜力(Amato et al., 2011)。

氟化和化学反应性

- 已探索了苯甲酰胺衍生物的化学反应性,包括那些与(S)-N-(1,1,1-三氟丙基)苯甲酰胺结构相似的化合物,在各种合成过程中。例如,已报道了三氟胺保护苄胺的邻位氟化反应,其中涉及苯甲酰胺等化合物。这一过程对于合成一系列具有合成价值的功能基团至关重要,进一步拓宽了这些化合物在药物化学和合成中的应用(Wang et al., 2009)。

安全和危害

作用机制

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Like many small molecules, it likely interacts with its target(s) by binding to a specific site, thereby modulating the target’s activity .

Result of Action

The molecular and cellular effects of (S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .

属性

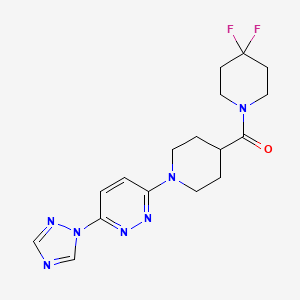

IUPAC Name |

N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c1-7(10(11,12)13)14-9(15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNNRIXQAVTECA-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)NC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)NC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2496043.png)

![6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2496045.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2496047.png)

![N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2496048.png)

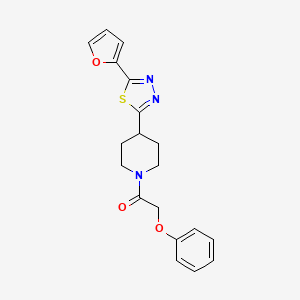

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2496049.png)